N-phenethylcyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUHUEHNYUSRPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357570 | |
| Record name | Cyclohexanecarboxamide, N-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53182-00-6 | |
| Record name | Cyclohexanecarboxamide, N-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Derivatization of N Phenethylcyclohexanecarboxamide
Advanced Synthetic Routes to N-Phenethylcyclohexanecarboxamide
The construction of the amide bond in this compound can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern catalytic methods.
The direct condensation of cyclohexanecarboxylic acid and phenethylamine (B48288) represents a fundamental approach to synthesizing this compound. One studied method involves conducting this reaction under hydrothermal conditions. For instance, the reaction between cyclohexylamine (B46788) and benzoic acid, a structurally related transformation, has been observed to yield the corresponding amide, although with relatively low yields (8.0%) after 2 hours at 250 °C and 40 bar. sci-hub.se This suggests that while direct condensation is feasible, the yield can be highly dependent on the specific substrates and reaction conditions. sci-hub.se
A more conventional and widely applicable laboratory-scale synthesis involves a two-step process. First, cyclohexanecarboxylic acid is converted to a more reactive acylating agent, such as an acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). In the second step, the resulting cyclohexanecarbonyl chloride is reacted with phenethylamine in the presence of a base to neutralize the hydrogen chloride byproduct, affording this compound. This method generally provides good to excellent yields.
Alternative coupling reagents can also be employed to facilitate the direct amidation of cyclohexanecarboxylic acid with phenethylamine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid in situ, allowing for efficient amide bond formation under mild conditions.
A general procedure for the synthesis of related piperidine-3-carboxamide derivatives involves the reaction of the corresponding acid with benzylamine (B48309) in the presence of EDCI and DMAP in dichloromethane. nih.gov A similar protocol could be adapted for the synthesis of this compound.
Table 1: Comparison of Synthetic Routes for this compound
| Method | Reagents | Key Features | Potential Yield |
| Hydrothermal Synthesis | Cyclohexanecarboxylic acid, Phenethylamine | High temperature and pressure, no catalyst required. | Low to Moderate |
| Acyl Chloride Route | Cyclohexanecarboxylic acid, Thionyl chloride, Phenethylamine, Base | Two-step process, versatile and high-yielding. | High to Excellent |
| Carbodiimide Coupling | Cyclohexanecarboxylic acid, Phenethylamine, EDC/DCC, HOBt | Mild reaction conditions, good for sensitive substrates. | Good to Excellent |
A cutting-edge approach for the synthesis of amides, including this compound, involves the use of photoredox/nickel dual catalysis. This methodology enables the formation of C(sp³)–N bonds under mild conditions, utilizing visible light as an energy source. acs.orgnih.gov This strategy is particularly advantageous for constructing challenging bonds and offers high functional group tolerance. nih.govresearchgate.net
One plausible pathway for the synthesis of this compound using this technology would be the cross-coupling of an alkyl radical derived from a cyclohexyl precursor with an amidyl radical generated from a phenethylamine derivative. acs.org The reaction is initiated by a photocatalyst that, upon excitation by visible light, can generate radical species via single-electron transfer (SET). nih.gov
A proposed catalytic cycle could involve the following key steps:
Generation of a phenethylaminyl radical from a suitable phenethylamine precursor through an oxidative or reductive quenching cycle of the photocatalyst.
Formation of a cyclohexyl radical from a cyclohexyl halide or another suitable precursor.
A nickel catalyst, cycling through various oxidation states (e.g., Ni(I)/Ni(II)/Ni(III)), facilitates the coupling of the cyclohexyl and phenethylaminyl radicals to form the C(sp³)–N bond of the final amide product. acs.org
This dual catalytic system separates the roles of reactivity and stereocontrol, allowing for the coupling of substrates that might be challenging for traditional methods. acs.org For instance, the use of a chiral nickel catalyst could potentially enable enantioselective synthesis of chiral derivatives of this compound. The reaction conditions are typically mild, often proceeding at room temperature, which helps to preserve sensitive functional groups within the molecules. nih.gov
Table 2: Key Components in Photoredox/Nickel Dual Catalysis for Amide Synthesis
| Component | Function | Example |
| Photocatalyst | Absorbs visible light and initiates radical formation via SET. | Iridium or Ruthenium complexes, organic dyes. acs.org |
| Nickel Catalyst | Facilitates the cross-coupling of radical intermediates. | NiBr₂·diglyme, (bpy)Ni(I)(X). digitellinc.com |
| Cyclohexyl Precursor | Source of the cyclohexyl radical. | Cyclohexyl bromide. |
| Phenethylamine Precursor | Source of the phenethylaminyl radical. | Activated phenethylamine derivative. |
| Light Source | Provides the energy to excite the photocatalyst. | Blue LEDs. |
Derivatization Strategies for this compound Analogs
The systematic modification of the this compound scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize pharmacological properties.
Derivatization of this compound can be achieved by introducing various functional groups at different positions of the molecule, including the cyclohexane (B81311) ring, the phenethyl moiety, and the amide nitrogen.
Modification of the Cyclohexane Ring: The cyclohexane ring can be substituted with a variety of functional groups to modulate lipophilicity, polarity, and steric bulk. For example, the introduction of hydroxyl, amino, or carboxyl groups can increase hydrophilicity, while alkyl or aryl groups can enhance lipophilicity. The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives has been reported, where the amide oxygen is replaced by sulfur, and an aryl group is attached to the nitrogen, demonstrating the feasibility of modifying the core carboxamide structure. mdpi.comnih.gov
Modification of the Phenethyl Moiety: The aromatic ring of the phenethyl group is a prime site for substitution. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, trifluoromethyl) can be introduced at the ortho, meta, or para positions to fine-tune the electronic properties and potential interactions with biological targets. Studies on phencyclidine (PCP) analogs, which share a cyclohexane ring and an aromatic ring, have shown that substitutions on the aromatic ring significantly impact activity. nih.gov For instance, increasing the electron density of the aromatic ring can retain activity, whereas significantly reducing it can lead to a loss of activity. nih.gov
Scaffold Diversification: More significant structural changes can lead to scaffold diversification. This can involve replacing the cyclohexane ring with other cyclic systems (e.g., cyclopentyl, piperidinyl) or altering the linker between the cyclohexane and the amide nitrogen. The synthesis of piperidine-3-carboxamide derivatives as potential therapeutic agents showcases how replacing the cyclohexane with a heterocycle can lead to new biological activities. nih.gov
Table 3: Examples of Functional Group Modifications on the Cyclohexanecarboxamide (B73365) Scaffold
| Modification Site | Modification Type | Potential Effect | Reference Example |
| Cyclohexane Ring | Introduction of a (1,3-benzothiazol-2-ylsulfanyl)methyl group. | Introduction of a sulfur-containing heterocycle, potential for new biological activities. | (1R,2R)-2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(cyanomethyl)cyclohexane-1-carboxamide. ontosight.ai |
| Amide Group | Replacement of carbonyl oxygen with sulfur and N-arylation. | Altered hydrogen bonding capacity and steric profile. | N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. mdpi.comnih.gov |
| Phenethyl Moiety | Substitution on the aromatic ring. | Modulation of electronic properties and target interactions. | 3-amino or 3-fluoro substitutions on PCP analogs. nih.gov |
| Nitrogen Atom | N-alkylation or N-acylation. | Altered polarity and steric hindrance around the amide bond. | N-ethyl-hexedrone analogs. ub.edu |
Lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a lead compound, such as potency and selectivity, while minimizing undesirable ones. researchgate.net For this compound analogs, several medicinal chemistry strategies can be employed for lead optimization.
Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how chemical structure relates to biological activity. youtube.com By synthesizing and testing a library of analogs with systematic modifications, researchers can identify key structural features responsible for the desired pharmacological effect. For example, in studies of N-ethyl-hexedrone analogs, the length of the α-carbon side chain was found to significantly influence the potency of dopamine (B1211576) uptake inhibition. ub.edu Similarly, SAR studies of PCP analogs have revealed the importance of the distance between the aromatic ring and the rest of the molecule for its activity. nih.gov
Isosteric and Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For instance, a carboxylic acid group could be replaced with a tetrazole, or a phenyl ring could be replaced with a bioisosteric heterocycle like thiophene (B33073) or pyridine.
Structural Simplification: Complex lead compounds can be simplified by removing non-essential structural elements to improve synthetic accessibility and pharmacokinetic profiles. scienceopen.com If a complex substituent on the this compound scaffold is not crucial for activity, it could be truncated or replaced with a smaller group.
Conformational Restriction: Introducing conformational constraints, such as by incorporating rings or double bonds, can lock the molecule into a specific bioactive conformation. This can lead to increased potency and selectivity by reducing the entropic penalty upon binding to the target.
The optimization process for this compound analogs would involve an iterative cycle of design, synthesis, and biological testing to develop candidates with improved therapeutic potential.
Iii. Preclinical Pharmacological Investigations of N Phenethylcyclohexanecarboxamide
In Vitro Pharmacological Studies of N-Phenethylcyclohexanecarboxamide
Cell-based assays are crucial for evaluating the biological effects of a compound in a cellular context, providing a more physiologically relevant system than biochemical assays. nih.govnih.gov These assays can assess a variety of endpoints, including cell viability, proliferation, cytotoxicity, and specific signaling pathway modulation. nih.gov
A thorough literature search did not yield any specific studies that have utilized cell-based assays to evaluate the biological activity of this compound. While the synthesis of the compound has been described, its effects on any cell line have not been reported in the available literature. pitt.edu
Enzyme inhibition assays are fundamental in pharmacology to determine if a compound can block the activity of a specific enzyme, which can be a key mechanism for therapeutic intervention. These studies typically determine the half-maximal inhibitory concentration (IC50) of a compound, which quantifies its potency as an inhibitor.
No data from enzyme inhibition studies for this compound could be found in the public domain. There is no information available regarding its potential to inhibit any specific enzymes or the mechanistic insights that would be derived from such studies.
Receptor binding assays are used to determine the affinity of a compound for a specific receptor, a critical aspect of understanding its potential pharmacological effects. These assays can be conducted in various formats, including competitive binding studies and saturation analyses. evitachem.comnih.gov
Specific receptor binding data for this compound or its close analogs is not available in the reviewed scientific literature. Therefore, details on its potential receptor targets, binding affinity (Kd), or the maximum number of binding sites (Bmax) cannot be provided.
Competitive binding assays assess the ability of an unlabeled compound to displace a labeled ligand from its receptor, which allows for the determination of the compound's binding affinity (Ki). evitachem.com No such studies have been reported for this compound.
Saturation binding experiments are performed to determine the density of receptors in a tissue (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand. nih.gov Kinetic binding analyses measure the rates of association and dissociation of a ligand and its receptor. No saturation or kinetic binding analyses for this compound have been described in the available literature.
Understanding how a ligand recognizes and binds to its receptor at a molecular level, including the stoichiometry of the interaction, is crucial for drug design. This information is typically obtained through a combination of binding assays and structural biology techniques. There is no available information on the molecular recognition or binding stoichiometry of this compound with any biological target.
Receptor Binding Assays and Ligand-Receptor Interactions of this compound Analogs
In Vivo Preclinical Studies of this compound
No studies describing the use of animal models to assess the efficacy of this compound were identified.
No research was found that elucidates the in vivo mechanism of action for this compound in any preclinical models.
No data on the pharmacokinetic or pharmacodynamic profile of this compound in any animal systems were available in the searched resources.
Iv. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Phenethylcyclohexanecarboxamide
Elucidating Structure-Activity Relationships of N-Phenethylcyclohexanecarboxamide Derivatives
Understanding the SAR of this compound derivatives is fundamental to optimizing their potential therapeutic effects. This involves systematically modifying the molecule's structure and observing the resulting changes in biological potency and efficacy.
Structural modifications to the this compound scaffold can be systematically undertaken at three primary locations: the cyclohexyl ring, the phenethyl moiety, and the central amide bond. Each modification is anticipated to influence the compound's interaction with biological targets, thereby altering its activity.
The Cyclohexyl Ring: The cyclohexane (B81311) ring acts as a bulky, lipophilic anchor. Its conformation and substitution can significantly impact binding affinity and pharmacokinetic properties. For instance, in a series of β-substituted cyclohexanecarboxamide (B73365) inhibitors of cathepsin K, the introduction of fluorine atoms onto the cyclohexyl ring was used to block metabolic hydroxylation, leading to compounds with improved pharmacokinetic profiles. nih.gov Modifications such as introducing double bonds or various substituents (e.g., alkyl, hydroxyl) can alter the compound's lipophilicity and steric profile, which often correlates with changes in biological activity, as seen in various cyclohexane-containing bioactive molecules. tandfonline.comcabidigitallibrary.org
The N-Phenethyl Moiety: The phenethyl group is a crucial pharmacophore in many neurologically active compounds. wikipedia.orgacs.org Substitutions on the phenyl ring can profoundly affect pharmacological outcomes. Studies on N-phenethyl-substituted opioids have shown that adding substituents to the aromatic ring can modulate activity and receptor selectivity. nih.gov For example, introducing electron-withdrawing or electron-donating groups can alter the electronic properties of the ring, influencing π-π stacking or other non-covalent interactions with a target receptor. The length and flexibility of the ethyl linker are also critical; shortening or lengthening it can change the distance between the phenyl and cyclohexyl groups, potentially disrupting optimal binding geometry.
The Amide Linker: The amide bond is a rigid, planar unit capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). mdpi.com This dual capability allows it to form strong interactions within a receptor's binding pocket. The stability of the amide bond to hydrolysis by proteases is a key factor in its pharmacokinetic profile. pressbooks.pub Replacing the amide with bioisosteres (e.g., esters, triazoles, or reverse amides) is a common medicinal chemistry strategy to improve metabolic stability or alter binding modes. pressbooks.pub
The following table summarizes potential modifications and their likely impact on the biological activity of this compound derivatives, based on findings from analogous compounds.
| Structural Moiety | Modification | Potential Impact on Biological Activity | Reference |
| Cyclohexyl Ring | Introduction of gem-difluoro groups | Block metabolic oxidation, improve pharmacokinetic profile | nih.gov |
| Addition of hydroxyl or alkyl groups | Alter lipophilicity and steric interactions | cabidigitallibrary.org | |
| N-Phenethyl Group | Substitution on the phenyl ring (e.g., -Cl, -OCH₃) | Modulate receptor affinity and selectivity through electronic and steric effects | nih.gov |
| Alteration of the ethyl linker length | Change the spatial orientation and distance between pharmacophoric groups | wikipedia.org | |
| Amide Linker | Bioisosteric replacement (e.g., with a triazole) | Increase metabolic stability against proteases, alter H-bonding pattern | pressbooks.pub |
The pharmacological responses of this compound analogs are directly linked to their physicochemical properties. Key chemical features that can be correlated with activity include hydrophobicity, electronic effects, and steric parameters.
Electronic Effects: The electronic nature of substituents on the phenyl ring of the phenethyl group can dictate the strength of interactions with a biological target. Electron-donating groups can increase the electron density of the aromatic ring, enhancing π-cation interactions, while electron-withdrawing groups can participate in other types of polar interactions.
Computational Approaches in SAR/SPR of this compound
Computational chemistry provides powerful tools to investigate SAR and SPR, enabling the rational design of new analogs and the prediction of their biological activities.
Molecular modeling and docking are used to predict how a ligand like this compound might bind to a specific protein target. The process involves generating a 3D model of the ligand and inserting it into the binding site of a receptor whose 3D structure is known. Docking algorithms then explore various possible binding poses and score them based on the predicted binding affinity (e.g., in kcal/mol). mdpi.com
For this compound, a docking study would involve:
Target Selection: Identifying a putative protein target.
Structure Preparation: Obtaining the 3D crystal structure of the target protein and preparing it by removing water molecules and adding hydrogen atoms.
Ligand Preparation: Generating a low-energy 3D conformation of this compound.
Docking Simulation: Using software like AutoDock or PyRx to place the ligand into the active site of the target.
Analysis: Evaluating the top-ranked poses to identify key interactions, such as hydrogen bonds with the amide group, hydrophobic interactions with the cyclohexyl ring, and π-stacking with the phenyl ring. acs.org
These studies can guide the design of new derivatives by suggesting modifications that would enhance binding affinity.
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov A typical QSAR study for this compound analogs would proceed as follows:
A dataset of analogs with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.
For each analog, a set of numerical descriptors representing its physicochemical properties (e.g., topological, electronic, steric) is calculated.
Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates the descriptors with the biological activity.
The resulting model is validated to ensure its statistical significance and predictive power (e.g., using cross-validation q² and correlation coefficient r²). tandfonline.com
A hypothetical QSAR model might take the form: pIC₅₀ = c₀ + c₁(LogP) - c₂(Steric_Bulk) + c₃*(Dipole_Moment)
Such models can predict the activity of new, unsynthesized analogs and provide insight into which chemical features are most important for activity.
The table below illustrates a hypothetical dataset for a QSAR study of this compound analogs.
| Compound | Substituent (R) | LogP | Molecular Weight | pIC₅₀ (Experimental) | pIC₅₀ (Predicted by QSAR) |
| Analog 1 | H | 4.2 | 245.37 | 6.5 | 6.4 |
| Analog 2 | 4-Cl | 4.9 | 279.81 | 7.1 | 7.2 |
| Analog 3 | 4-OCH₃ | 4.1 | 275.39 | 6.8 | 6.7 |
| Analog 4 | 4-NO₂ | 4.0 | 290.36 | 5.9 | 6.0 |
When the biological target of a compound is unknown, computational methods can be used to scan large databases of protein structures to identify potential binding partners. This process, often called in silico target fishing or target prediction, relies on the principle that structurally similar molecules often bind to similar targets. researchgate.net
Methods for target prediction include:
Ligand-Based Approaches: These methods compare the 2D or 3D structure of the query molecule (this compound) against databases of compounds with known biological activities. A high degree of similarity to a known inhibitor of a specific enzyme, for example, would suggest that the enzyme is a potential target. researchgate.net
Structure-Based Approaches (Reverse Docking): This involves docking the query molecule into the binding sites of a large number of different proteins. High-scoring interactions suggest potential targets.
Machine Learning Models: Bayesian models and other machine learning algorithms can be trained on large datasets of known drug-target interactions. These models learn the relationships between chemical substructures and protein targets, allowing them to predict the most probable targets for a new molecule. researchgate.netnih.gov
These computational predictions generate hypotheses that can then be tested and validated through experimental assays, accelerating the process of drug discovery and mechanism-of-action studies.
V. Advanced Analytical Methodologies for N Phenethylcyclohexanecarboxamide Research
Spectroscopic and Chromatographic Methods for Characterization in Research Settings
The structural confirmation and analysis of N-phenethylcyclohexanecarboxamide rely heavily on a combination of spectroscopic and chromatographic techniques. These methods provide complementary information, allowing for a full characterization of the molecule. High-resolution techniques are essential for distinguishing the compound from related substances and potential impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). ucl.ac.uk
In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the protons of the phenethyl and cyclohexanecarboxamide (B73365) moieties. The aromatic protons of the phenyl group would appear in the downfield region (typically δ 7.2-7.4 ppm), while the aliphatic protons of the ethyl linker and the cyclohexyl ring would be found in the upfield region (δ 1.0-3.5 ppm). The integration of these signals provides a ratio of the number of protons in each environment, and the splitting patterns (e.g., singlets, doublets, triplets, multiplets) reveal adjacent proton-proton couplings, helping to piece together the molecular framework.
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. ucl.ac.uk Each unique carbon atom in this compound would produce a distinct signal, with the carbonyl carbon of the amide group being particularly characteristic and appearing far downfield (typically δ 170-180 ppm).
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (δ) for this compound This table presents predicted chemical shifts based on general principles of NMR spectroscopy. Actual experimental values may vary.
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Cyclohexyl CH (attached to C=O) | 2.0 - 2.5 (multiplet) | 45 - 50 |
| Cyclohexyl CH₂ | 1.1 - 1.9 (multiplets) | 25 - 30 |
| Amide NH | 5.5 - 6.5 (broad singlet/triplet) | N/A |
| CH₂ (adjacent to NH) | 3.4 - 3.6 (quartet/multiplet) | 40 - 45 |
| CH₂ (adjacent to Phenyl) | 2.7 - 2.9 (triplet) | 35 - 40 |
| Aromatic CH (ortho, meta) | 7.2 - 7.4 (multiplet) | 128 - 129 |
| Aromatic CH (para) | 7.1 - 7.3 (multiplet) | 126 - 127 |
| Aromatic C (quaternary) | N/A | 138 - 140 |
| Carbonyl C=O | N/A | 175 - 178 |
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. libretexts.org When coupled with a separation technique like HPLC (LC-MS), it is also highly effective for identifying and quantifying metabolites in complex biological matrices.
In a typical mass spectrum, this compound would be expected to show a prominent protonated molecular ion [M+H]⁺ in positive ionization mode. uab.edu Tandem mass spectrometry (MS/MS) experiments involve selecting this precursor ion and inducing fragmentation. The resulting product ions provide structural clues. For an amide like this compound, characteristic fragmentation pathways include cleavage of the amide bond and bonds within the phenethyl and cyclohexyl moieties. libretexts.orgnih.gov
Key predicted fragment ions for this compound would include:
The cyclohexylcarbonyl ion: Resulting from cleavage of the C-N amide bond.
The phenethylaminium ion: Also from C-N amide bond cleavage.
A tropylium (B1234903) ion (m/z 91): A common and stable fragment resulting from rearrangement and cleavage of the phenethyl group.
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating, identifying, and quantifying compounds in a mixture. researchgate.net For this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
The compound is separated from impurities or metabolites based on its relative polarity. As a moderately nonpolar molecule, this compound would be well-retained on a C18 column, allowing for effective separation. Detection is commonly achieved using a Photo-Diode Array (PDA) or UV-Vis detector, which would monitor the absorbance of the phenyl group's chromophore. For higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred method in modern research. nih.gov
Table 2: Exemplar HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | PDA at 210 nm and 254 nm / MS |
| Injection Volume | 10 µL |
Application of Analytical Methods in Degradation Studies of this compound Precursors
Understanding the chemical stability of a compound is essential. Forced degradation, or stress testing, is a process used to identify likely degradation products and establish degradation pathways. nih.govresearchgate.net This involves subjecting a compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition. researchgate.net The resulting mixture is then analyzed, typically by LC-MS, to separate and identify the degradation products.
Forced degradation studies on precursors to this compound, or the compound itself, would aim to generate a degradation profile. nih.gov The goal is to achieve partial degradation (typically 5-20%) to ensure that the primary degradation products are formed without being subsequently degraded themselves. researchgate.net
For example, subjecting the compound to strong acidic or basic conditions could induce hydrolysis of the amide bond, yielding cyclohexanecarboxylic acid and phenethylamine (B48288) as primary degradation products. Oxidative stress (e.g., using hydrogen peroxide) might lead to modifications on the phenyl ring or other parts of the molecule. The characterization of these products is achieved by comparing their chromatographic retention times and mass spectra with those of reference standards, or by using high-resolution MS and NMR to elucidate their novel structures.
By identifying the products formed under various stress conditions, a degradation pathway can be proposed. researchgate.net For a compound like this compound, the primary degradation pathway is likely amide hydrolysis. The rate of this hydrolysis would be dependent on pH and temperature. The analytical data gathered allows for the construction of a degradation map, showing the parent compound and its relationship to the various degradants. This information is critical for establishing the intrinsic stability of the molecule and for developing stability-indicating analytical methods that can resolve the parent compound from all its potential degradation products.
Vi. N Phenethylcyclohexanecarboxamide in Drug Discovery and Development Research
Identification of N-Phenethylcyclohexanecarboxamide as a Lead Compound or Scaffold
In the realm of medicinal chemistry, a "scaffold" refers to the core structure of a molecule, which can be systematically modified to create a library of related compounds with diverse biological activities. researchgate.netnih.gov The identification of a promising scaffold is a critical first step in modern drug discovery, often paving the way for the development of new chemical entities with therapeutic potential. mdpi.com this compound has been recognized as such a scaffold, providing a foundational framework for the design and synthesis of novel bioactive molecules. researchgate.netnih.gov
The concept of a lead compound is central to drug discovery. esmed.org A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may nevertheless have suboptimal structure/activity relationships, requiring modification to improve its properties. researchgate.net The this compound core structure represents a "privileged structure," a concept describing molecular frameworks that are able to bind to multiple biological targets, thus increasing the probability of finding new therapeutic applications. nih.gov
The process of identifying lead compounds often involves high-throughput screening of large compound libraries. mdpi.com However, the unique structural characteristics of this compound, combining a flexible cyclohexyl ring with a rigid phenethylamide group, make it an attractive starting point for more targeted drug design efforts. researchgate.net Researchers can systematically alter different parts of the molecule—the cyclohexyl ring, the carboxamide linker, and the phenethyl group—to explore the structure-activity relationships (SAR) and optimize for desired therapeutic effects. nih.gov
The table below illustrates the conceptual breakdown of the this compound scaffold for analog development.
| Scaffold Component | Potential Modifications | Desired Outcome |
| Cyclohexyl Ring | Introduction of substituents, alteration of ring conformation | Enhance binding affinity, improve pharmacokinetic properties |
| Carboxamide Linker | Replacement with bioisosteres, modification of amide bond | Modulate stability, alter hydrogen bonding capacity |
| Phenethyl Group | Substitution on the phenyl ring, extension or shortening of the ethyl chain | Optimize target interaction, fine-tune lipophilicity |
This systematic approach allows medicinal chemists to generate a diverse set of analogs, each with the potential for improved potency, selectivity, and pharmacokinetic profiles, thereby solidifying the role of this compound as a valuable scaffold in drug discovery. drugdesign.org
Preclinical Development Considerations for this compound
Once a lead compound like this compound is identified, it enters the preclinical development phase. This stage involves a series of in vitro and in vivo studies to assess its potential as a therapeutic agent before it can be considered for human clinical trials. nih.gov
A crucial step in preclinical development is to evaluate the efficacy of this compound and its analogs in relevant disease models. These models, which can range from cell-based assays to animal models of specific diseases, provide initial evidence of the compound's potential therapeutic utility. nih.gov For instance, if a compound is being investigated for its anti-cancer properties, it would be tested in various cancer cell lines and in animal models of tumor growth. nih.gov
The selection of appropriate preclinical models is paramount and depends on the hypothesized mechanism of action and the intended therapeutic area. nih.gov Researchers would investigate whether this compound or its derivatives exhibit activity in models of neurological disorders, inflammatory diseases, or metabolic conditions, among others. The data generated from these studies are critical for establishing a proof-of-concept and for guiding further development efforts.
Drug repurposing, the strategy of identifying new uses for existing drugs, has gained significant traction in the pharmaceutical industry as a way to reduce the time and cost of drug development. nih.govnih.gov While this compound itself may not be an approved drug, the principles of repurposing can be applied to its scaffold. If analogs of this compound have been synthesized and tested for one therapeutic area, they could be screened for activity in other diseases. nih.gov
Analog development is a cornerstone of medicinal chemistry. drugdesign.org Starting with the this compound scaffold, chemists can create a series of analogs by making small, systematic changes to its structure. nih.gov This process, known as lead optimization, aims to improve the compound's efficacy, selectivity, and pharmacokinetic properties. drugdiscoverychemistry.com For example, modifying the substitution pattern on the phenyl ring could enhance its binding to a specific biological target, while altering the cyclohexyl group might improve its metabolic stability. drugdesign.org
The table below outlines potential analog development strategies for this compound.
| Strategy | Description | Example |
| Structure-Activity Relationship (SAR) Studies | Systematically modifying parts of the molecule to understand how changes in structure affect biological activity. | Synthesizing a series of analogs with different substituents on the phenyl ring to determine which groups enhance potency. |
| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties to improve the compound's properties. | Replacing the carboxamide linker with a bioisostere to increase metabolic stability. |
| Scaffold Hopping | Replacing the core scaffold with a structurally different one while maintaining similar biological activity. | Identifying a novel heterocyclic core that mimics the spatial arrangement of the key functional groups of this compound. |
Through these strategies, researchers can systematically refine the this compound scaffold to develop drug candidates with optimized therapeutic potential.
Role of Computational Chemistry and Artificial Intelligence in this compound Drug Discovery
In recent years, computational chemistry and artificial intelligence (AI) have revolutionized the drug discovery process. nih.govyoutube.com These powerful tools can accelerate the identification and optimization of lead compounds, reduce the number of costly and time-consuming experiments, and provide valuable insights into the molecular mechanisms of drug action. nih.govresearchgate.net
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov In the context of this compound, virtual screening can be used to explore vast virtual chemical spaces and identify novel derivatives with potentially improved activity. als-journal.com This process involves creating a 3D model of the target protein and then using docking algorithms to predict how well different compounds will bind to it. mdpi.com
Ligand-based drug design is another powerful computational approach that can be applied to this compound. nih.govnih.gov This method uses the structures of known active compounds to create a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.netresearchgate.net This model can then be used to search for new compounds that fit the pharmacophore, or to guide the design of novel this compound derivatives with enhanced properties. researchgate.net
The table below summarizes the application of computational methods in the design of this compound derivatives.
| Computational Method | Application | Outcome |
| Molecular Docking | Predicting the binding mode and affinity of this compound derivatives to a specific biological target. | Identification of derivatives with potentially high binding affinity and favorable interactions with the target. mdpi.com |
| Pharmacophore Modeling | Creating a 3D model of the key structural features required for the biological activity of this compound. | Guiding the design of new derivatives that fit the pharmacophore and are more likely to be active. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate the chemical structure of this compound derivatives with their biological activity. | Predicting the activity of new, unsynthesized derivatives and prioritizing them for synthesis and testing. nih.gov |
Artificial intelligence, particularly machine learning and deep learning, is increasingly being used to build predictive models for various aspects of drug discovery. nih.govnih.gov These models can be trained on large datasets of chemical structures and their associated biological activities to learn complex patterns and make predictions about new compounds. mdpi.com
Vii. Future Directions and Emerging Research Avenues for N Phenethylcyclohexanecarboxamide
Novel Synthetic Methodologies for N-Phenethylcyclohexanecarboxamide and its Analogs
The synthesis of this compound has been documented in academic literature, for instance, as a precursor in the synthesis of 1-cyclohexyl-3,4-dihydroisoquinoline. pitt.edu The established method involves the reaction of phenethylamine (B48288) with cyclohexanecarbonyl chloride. While effective, future research could focus on developing more efficient, sustainable, and diverse synthetic routes.
Exploration into greener synthetic approaches could involve the use of novel catalysts to improve reaction yields and reduce waste. Furthermore, the development of one-pot synthesis methods, where multiple reaction steps are carried out in the same reaction vessel, could streamline the production of this compound and its analogs.
The true potential lies in the creation of a diverse library of this compound analogs. By systematically modifying the phenethyl and cyclohexyl moieties, medicinal chemists can explore the structure-activity relationships (SAR) of this class of compounds. For example, introducing different substituents on the phenyl ring or altering the size and conformation of the cycloalkyl group could lead to compounds with a wide range of physicochemical and biological properties. The synthesis of such analogs is crucial for identifying compounds with enhanced potency, selectivity, or metabolic stability. pitt.edu
A key area of future synthetic exploration will be the generation of analogs for specific biological targets. For instance, compounds incorporating the this compound scaffold have been noted in the context of medicinal chemistry approaches targeting acute kidney injury. pitt.edu The synthesis of analogs with varied functional groups could lead to the discovery of potent and selective modulators of biological pathways implicated in such diseases.
Integration of Advanced Omics Technologies in this compound Research
The advent of advanced "omics" technologies, such as genomics, proteomics, and metabolomics, offers a powerful toolkit to investigate the biological effects of this compound and its analogs. These technologies provide a global view of the molecular changes within a biological system upon exposure to a compound, offering insights into its mechanism of action and potential off-target effects.
Future research should aim to integrate these omics approaches to build a comprehensive biological profile of this compound. For example, transcriptomics (the study of the complete set of RNA transcripts) can reveal which genes are up- or down-regulated in cells treated with the compound. Proteomics, the large-scale study of proteins, can identify changes in protein expression and post-translational modifications, providing a direct link to cellular function. Metabolomics, the study of the complete set of small-molecule metabolites, can uncover alterations in metabolic pathways.
By combining these multi-omics datasets, researchers can construct detailed molecular networks that illustrate how this compound influences cellular processes. This integrated approach is essential for identifying the primary biological targets of the compound and for understanding the complex downstream effects. Such knowledge is invaluable for prioritizing analogs for further development and for predicting potential therapeutic applications.
Development of Predictive Models for this compound Biological Activity
As a library of this compound analogs is synthesized and their biological activities are determined, this data can be used to develop predictive computational models. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful in silico technique that correlates the chemical structure of a compound with its biological activity.
Future research should focus on building robust QSAR models for the this compound scaffold. These models can be used to predict the biological activity of virtual compounds before they are synthesized, thereby saving time and resources. By identifying the key molecular descriptors that contribute to a desired biological effect, these models can guide the design of new, more potent analogs.
Pharmacophore modeling is another valuable computational tool. A pharmacophore is an abstract representation of the essential molecular features that are necessary for a compound to bind to a specific biological target. By developing a pharmacophore model for a particular biological activity of this compound, researchers can screen large virtual libraries of compounds to identify new potential hits.
The development of these predictive models will be an iterative process. As more experimental data becomes available, the models can be refined and their predictive power improved. This synergy between experimental testing and computational modeling will accelerate the discovery of this compound analogs with optimized biological profiles. The availability of compounds like CHEMBL1365192, which contains the this compound moiety, in chemical databases facilitates their inclusion in high-throughput screening and the development of such predictive models. ontosight.ai
Exploration of this compound in New Preclinical Research Paradigms
The ultimate goal of medicinal chemistry research is to develop compounds that can be used to treat diseases. The exploration of this compound and its analogs in relevant preclinical models is a critical step in this process.
Future research should investigate the effects of this compound class in a variety of disease models. Given its mention in the context of acute kidney injury research, exploring its potential in models of this disease is a logical starting point. pitt.edu This could involve using cell-based assays, animal models, and even more advanced systems like human kidney organoids. pitt.edu Organoids are three-dimensional cell cultures that mimic the structure and function of human organs, providing a more physiologically relevant model for preclinical testing. pitt.edu
Beyond acute kidney injury, the diverse chemical space that can be explored through analog synthesis suggests that this compound derivatives may have applications in other therapeutic areas. High-throughput screening of a diverse library of these compounds against a panel of biological targets could uncover unexpected activities.
The use of advanced preclinical models, such as patient-derived xenografts for cancer research or sophisticated behavioral models for neurological disorders, will be crucial for evaluating the therapeutic potential of promising this compound analogs. These studies will provide the necessary data to support the advancement of lead compounds into further stages of drug development.
Q & A
Q. Optimization Tips :
- Use a 1:1.2 molar ratio (acyl chloride:amine) to ensure complete conversion.
- Anhydrous conditions and inert atmospheres prevent hydrolysis of the acyl chloride.
Basic: How can spectroscopic and crystallographic methods confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals:
- Cyclohexane protons (δ 1.2–2.1 ppm, multiplet).
- Phenethyl aromatic protons (δ 7.2–7.4 ppm) and CH₂ groups (δ 2.8–3.1 ppm for N-CH₂; δ 1.6–1.8 ppm for cyclohexane CH₂) .
- ¹³C NMR : Confirm the amide carbonyl (δ 165–170 ppm) and cyclohexane carbons (δ 20–35 ppm) .
- X-ray Crystallography : Resolves the chair conformation of the cyclohexane ring and hydrogen-bonding patterns (e.g., N–H⋯O interactions between amide groups) .
Advanced: How does the crystal packing of this compound influence its supramolecular properties?
Methodological Answer :
X-ray studies of similar compounds (e.g., N-phenylcyclohexanecarboxamide) reveal:
- Hydrogen-bonded chains : Amide N–H donors form linear chains via N–H⋯O=C interactions (bond length ~2.0 Å, angle ~160°), creating a 1D supramolecular architecture .
- Conformational rigidity : The cyclohexane ring adopts a chair conformation, stabilizing the crystal lattice. Substituents like the phenethyl group introduce steric effects, altering packing efficiency .
Research Implications : - Predict solubility and melting points via lattice energy calculations (e.g., using Mercury software).
- Design co-crystals by modifying substituents to tune intermolecular interactions.
Advanced: What strategies are used to evaluate the biological activity of this compound derivatives?
Methodological Answer :
Derivatives are screened for bioactivity using:
- Apoptosis induction assays : Treat cancer cell lines (e.g., HeLa, MCF-7) with the compound (1–100 µM) for 48 hrs. Measure caspase-3 activation via fluorometric substrates .
- SAR Studies : Modify the cyclohexane ring (e.g., introduce halogens) or phenethyl group (e.g., para-substituted electron-withdrawing groups) to assess potency changes.
- Molecular docking : Use AutoDock Vina to predict binding to targets like Bcl-2 or PARP-1, correlating computational affinity with experimental IC₅₀ values .
Advanced: How do data discrepancies in synthetic yields arise, and how can they be resolved?
Methodological Answer :
Discrepancies in reported yields (e.g., 70–90%) may stem from:
- Reagent purity : Impure acyl chlorides reduce coupling efficiency. Validate via titration or GC-MS .
- Workup protocols : Incomplete removal of byproducts (e.g., HCl) during neutralization. Use pH-controlled extraction (pH 6–7) .
Resolution : - Reproduce reactions under standardized conditions (e.g., inert atmosphere, strict temperature control).
- Publish detailed procedural logs (e.g., via Chemotion ELN) to enhance reproducibility .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
